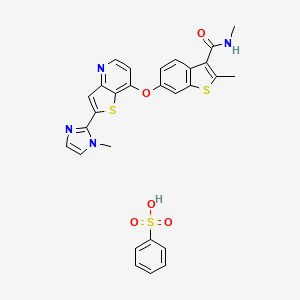
AG-28262 besylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AG-28262 besylate is a VEGFR-2 Inhibitorwhich may affect alanine aminotransferase gene expression and enzymatic activity in the liver.
Wissenschaftliche Forschungsanwendungen
Photocatalytic Activity Enhancement
AG-28262 besylate has been utilized in enhancing the photocatalytic activity of TiO2. Studies demonstrate that Ag doping in TiO2 facilitates the rutile-anatase phase transformation and improves surface characteristics like higher surface area and larger average pore volume. This results in effective photodegradation of contaminants, with Ag-TiO2 showing promising results in pharmaceutical effluents treatment, specifically for the degradation of amlodipine besylate under certain conditions (Rabhi et al., 2021).
DNA Damage Response in Mammalian Cells
Research involving silver nanoparticles (Ag NPs) has indicated their impact on the DNA damage response in mammalian cells. This includes observations on how different surface chemistries of Ag NPs induce varying degrees of DNA damage in cells like mouse embryonic stem cells and mouse embryonic fibroblasts (Ahamed et al., 2008).
Antimicrobial and Anticancer Applications
AgNPs synthesized using biological methods, possibly including compounds like this compound, have shown significant antimicrobial and anticancer activities. These nanoparticles, due to their size and physicochemical properties, can act as effective antimicrobial agents and have potential in various therapeutic applications, including cancer treatment (Chung et al., 2016).
Agricultural Sector Applications
In agriculture, AgNPs, possibly including this compound, have shown potential in plant disease management. Their biosynthesis using environmentally friendly biomolecules has garnered attention due to the potential for revolutionizing the agricultural sector, particularly in the context of developing biopesticides (Mishra & Singh, 2015).
Wastewater Treatment
This compound might be relevant in the context of wastewater treatment using aerobic granular sludge (AGS) technology. AGS allows for the simultaneous removal of various pollutants and is being extensively researched for implementation in sewage treatment plants (Nancharaiah & Kiran Kumar Reddy, 2018).
Enhancement of Plant Growth
Studies on the application of nanotechnology in agriculture, possibly involving this compound, indicate that nanoparticles like AgNPs can improve the germination, vigor, and growth of crop plants. These nanoparticles enhance antioxidant enzymes and biochemical activities supporting seedling growth (Kumar et al., 2020).
Antibacterial Activity
Biosynthesized AgNPs have been researched for their antibacterial activity. This includes investigations into the impact of AgNPs on different bacteria, demonstrating their efficacy as antimicrobial agents at specific concentrations (Okafor et al., 2013).
Eigenschaften
CAS-Nummer |
881688-70-6 |
|---|---|
Molekularformel |
C28H24N4O5S3 |
Molekulargewicht |
592.7 |
IUPAC-Name |
Benzo(b)thiophene-3-carboxamide, N,2-dimethyl-6-((2-(1-methyl-1H-imidazol-2-yl)thieno(3,2-b)pyridin-7-yl)oxy)-, benzenesulfonate |
InChI |
1S/C22H18N4O2S2.C6H6O3S/c1-12-19(22(27)23-2)14-5-4-13(10-17(14)29-12)28-16-6-7-24-15-11-18(30-20(15)16)21-25-8-9-26(21)3;7-10(8,9)6-4-2-1-3-5-6/h4-11H,1-3H3,(H,23,27);1-5H,(H,7,8,9) |
InChI-Schlüssel |
BZZKDMVEPMDMQA-UHFFFAOYSA-N |
SMILES |
Cc1c(c2ccc(cc2s1)Oc3ccnc4c3sc(c4)c5nccn5C)C(=O)NC.c1ccc(cc1)S(=O)(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AG-28262 besylate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



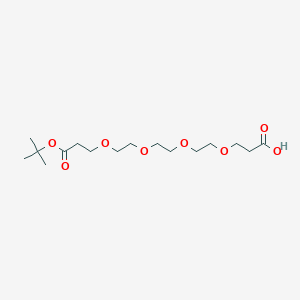
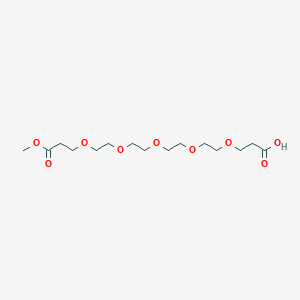



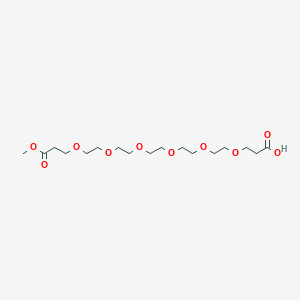


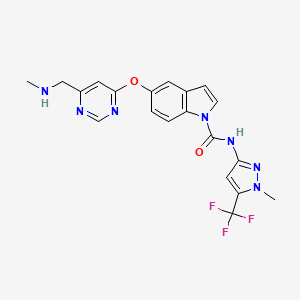
![1-Piperazinecarboxylic acid, 4-[(2R)-2-[[[6-[(3S)-3-methoxy-1-pyrrolidinyl]-2-phenyl-4-pyrimidinyl]carbonyl]amino]-10-methyl-4-[[[(1-methylethoxy)carbonyl]oxy]methoxy]-4-oxido-1,8-dioxo-5,7,9-trioxa-4-phosphaundec-1-yl]-, butyl ester](/img/structure/B605163.png)
![(2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide](/img/structure/B605164.png)